molecular formula C10H10N2O B1595862 5-Methyl-3-p-tolyl-1,2,4-oxadiazole CAS No. 81386-30-3

5-Methyl-3-p-tolyl-1,2,4-oxadiazole

Cat. No. B1595862
CAS RN: 81386-30-3
M. Wt: 174.2 g/mol
InChI Key: OYGSEQYNSZOSCE-UHFFFAOYSA-N
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Description

5-Methyl-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic organic compound . It has a molecular formula of C10H10N2O and a molecular weight of 174.2 .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact structure can be found in the referenced resources .


Physical And Chemical Properties Analysis

5-Methyl-3-p-tolyl-1,2,4-oxadiazole has a density of 1.113g/cm3 and a boiling point of 293.4ºC at 760mmHg . The melting point and flash point are not available .

Scientific Research Applications

Oxadiazoles in Medicinal Chemistry

  • Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
  • These molecules have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
  • Medicinal applications of oxadiazoles include anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
  • For example, the compounds 1-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-3-p-tolyl-urea and 1-[3-(5-cyclohexyl-(1,3,4)-oxadiazol-2-yl)-phenyl]-3-(3-methoxyphenyl)-urea showed anticancer activity against MCF-7 and HeLa cells having IC 50 values in the range of 23.5–45.6 µM using MTT assay .

Oxadiazoles in Material Science

  • Oxadiazoles are of considerable importance in different fields such as material science .
  • The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
  • The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Oxadiazoles in High Energy Molecules

  • Oxadiazoles have been established as potential high-energy core .
  • Their derivatives have shown favorable oxygen balance and positive heat of formations .

Oxadiazoles in Ionic Salts

  • Oxadiazoles can be utilized as ionic salts . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Oxadiazoles in Pharmaceuticals

  • Oxadiazoles can be used in pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Safety And Hazards

When handling 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, it is recommended to wear suitable gloves, eye protection, and protective clothing . In case of skin or eye contact, wash immediately with copious amounts of water .

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-11-8(2)13-12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGSEQYNSZOSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297056
Record name 5-Methyl-3-p-tolyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-p-tolyl-1,2,4-oxadiazole

CAS RN

81386-30-3
Record name 81386-30-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3-p-tolyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Brown, DA Wilson - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
3-Aryl-5-methyl-1,2,4-oxadiazoles react cleanly with triphenylphosphine at ca. 200 C in a bimolecular reaction involving nucleophilic attack at C-3 of the heterocycle to give aryl nitrile, …
Number of citations: 5 pubs.rsc.org
KC Nguyen - 2017 - search.proquest.com
A novel hypervalent iodine (III) compound-pseudocyclic benziodoxole triflate (IBAOTf)-was prepared, isolated, identified and tested for its reactivity over various reactions in our previous …
Number of citations: 3 search.proquest.com

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